
Spectroscopic Profile of 2-Bromo-1-(2-
bromophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-Bromo-1-(2-

bromophenyl)ethanone

Cat. No.: B057523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Bromo-1-(2-bromophenyl)ethanone (CAS No. 49851-55-0). Due to the limited

availability of directly published spectra for this specific molecule, this guide presents a

combination of predicted data based on the analysis of structurally analogous compounds and

established spectroscopic principles. Detailed, generalized experimental protocols for acquiring

such data are also provided to facilitate laboratory work.

Chemical Structure and Properties
2-Bromo-1-(2-bromophenyl)ethanone is a halogenated acetophenone derivative with the

molecular formula C₈H₆Br₂O.[1][2] Its structure features a phenyl ring substituted with a

bromine atom at the ortho position, and an ethanone group further substituted with a bromine

atom on the alpha-carbon.

Molecular Structure:

(A more formal 2D structure diagram would be beneficial here, but is beyond the scope of this

text-based format.)
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The following tables summarize the predicted spectroscopic data for 2-Bromo-1-(2-
bromophenyl)ethanone. These predictions are derived from the known spectral data of

similar compounds, including 2-bromo-1-(3-bromophenyl)ethanone, 2-bromo-1-(4-

bromophenyl)ethanone[3][4], and 1-(2-bromophenyl)ethanone.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz (predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 4.5 - 4.7 Singlet 2H -CH₂Br

~ 7.3 - 7.8 Multiplet 4H Aromatic Protons

Note: The chemical shifts of the aromatic protons are expected to be complex due to the ortho-

substitution pattern and may require higher resolution instrumentation for complete

assignment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz (predicted)

Chemical Shift (δ, ppm) Assignment

~ 30 - 35 -CH₂Br

~ 125 - 140 Aromatic Carbons

~ 190 - 195 C=O (Carbonyl)

Note: The exact chemical shifts of the aromatic carbons will vary depending on the electronic

environment created by the two bromine substituents.
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IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium-Weak C-H stretch (aromatic)

~ 1700 - 1680 Strong C=O stretch (ketone)

~ 1600 - 1450 Medium C=C stretch (aromatic)

~ 800 - 600 Strong C-Br stretch

Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)

m/z Relative Abundance Assignment

~ 276, 278, 280 High

[M]⁺ (Molecular ion peak with

isotopic pattern for two

bromine atoms)

~ 197, 199 Medium [M - CH₂Br]⁺

~ 183, 185 High [C₆H₄BrCO]⁺

~ 155, 157 Medium [C₆H₄Br]⁺

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio)

will result in distinctive peak clusters for bromine-containing fragments.

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-1-(2-
bromophenyl)ethanone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5

mm NMR tube.[5]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for

each unique carbon.[6]

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.[5]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., Tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid 2-Bromo-1-(2-
bromophenyl)ethanone directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing:

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a radical cation

(molecular ion).[7]
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: A mass spectrum is generated, plotting the relative intensity of the ions as

a function of their m/z ratio.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 2-Bromo-1-(2-bromophenyl)ethanone.
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A logical workflow for the spectroscopic analysis of 2-Bromo-1-(2-bromophenyl)ethanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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